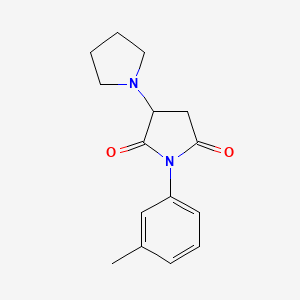

![molecular formula C20H26N2O2 B5559469 1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives involves multistep reactions that can include condensation, cyclization, and functional group transformations. One-pot synthesis methods have been elaborated for pyrrole derivatives using base-mediated reactions involving acetophenone and trimethylacetaldehyde in the presence of TosMIC and LiOH·H2O, showcasing the economical synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated through X-ray crystallography and quantum-chemical calculations. For example, studies on similar compounds have shown the importance of conformational and crystallographic analyses in understanding the molecular geometry, electron distribution, and potential reactivity (Huang et al., 2021).

Chemical Reactions and Properties

Pyrrole derivatives undergo a variety of chemical reactions, including cyclization, substitution, and phosphonate reactions, which can yield novel compounds with unique chemical properties. For instance, the cyclization of enaminones has been explored to create compounds with potential antimicrobial properties (Hublikar et al., 2019).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as fluorescence in solid state and solutions, have been extensively studied. These compounds exhibit positive solvatochromism and intense fluorescence in various solvents, which could be leveraged for applications in fields like material science and bioimaging (Hagimori et al., 2012).

Applications De Recherche Scientifique

Supramolecular Chemistry and Material Science

Research on calixpyrroles, which share structural motifs with the compound , highlights their role in the development of supramolecular capsules. These structures are significant for their potential applications in encapsulating smaller molecules, demonstrating the utility of such compounds in creating new materials with specific chemical recognition and binding capabilities. Calixpyrroles' ability to form capsules through hydrogen bonding and other non-covalent interactions can lead to innovations in drug delivery systems, sensing, and catalysis (Ballester, 2011).

Organic Synthesis and Drug Design

The utility of heterocyclic compounds, which include structures similar to the target compound, in synthesizing central nervous system (CNS) active drugs has been highlighted. Such compounds form the backbone of many pharmaceuticals due to their diverse biological activities. The presence of heteroatoms (nitrogen, sulfur, oxygen) in these structures often contributes to their pharmacological properties, indicating that research into compounds like "1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone" could yield new therapeutic agents (Saganuwan, 2017).

Environmental Science and Toxicology

The analysis of phthalic acid esters, which are structurally related to the compound , offers insights into the environmental impact and toxicological profiles of such chemicals. Understanding the degradation, bioaccumulation, and ecological risks associated with these compounds is crucial for developing safer materials and for regulatory purposes. This research area underscores the importance of studying the environmental fate and biological effects of novel compounds, including potential toxicity and degradation pathways (Huang et al., 2021).

Analytical Chemistry

Studies on the preparation, reactivity, and biological activity of enaminoketones and enaminothiones, which may share reactivity patterns with the compound of interest, illustrate the diverse applications of these functional groups in synthesizing heterocyclic compounds. Their role as intermediates in producing a wide range of heterocycles relevant to pharmaceuticals, agrochemicals, and dyes highlights the importance of such chemical structures in developing new analytical methods and materials (Negri et al., 2004).

Propriétés

IUPAC Name |

1-[4-acetyl-1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-7-21(8-2)17-9-11-18(12-10-17)22-13(3)19(15(5)23)20(14(22)4)16(6)24/h9-12H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNZRCUYSBKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Acetyl-1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

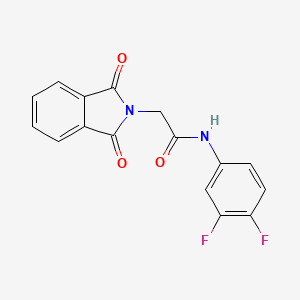

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

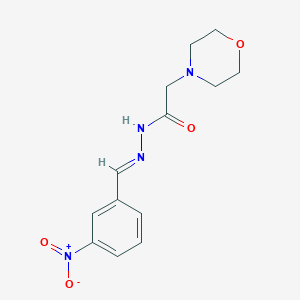

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)